Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate
CAS No.:
Cat. No.: VC18346190
Molecular Formula: C9H12O5
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12O5 |
|---|---|
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | dimethyl 3,6-dihydro-2H-pyran-2,5-dicarboxylate |
| Standard InChI | InChI=1S/C9H12O5/c1-12-8(10)6-3-4-7(14-5-6)9(11)13-2/h3,7H,4-5H2,1-2H3 |
| Standard InChI Key | SYXUQKLQNXSTOI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CC=C(CO1)C(=O)OC |
Introduction
Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate is a heterocyclic organic compound belonging to the pyran family. Pyrans are six-membered oxygen-containing rings that exhibit diverse chemical properties and applications. This specific compound contains two ester groups (-COOCH3) attached to the pyran ring, making it an important intermediate in organic synthesis.
Synthesis
Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate can be synthesized through various methods. A common approach involves the reaction of dihydropyran derivatives with methyl chloroformate under controlled conditions. The process typically requires a catalyst to ensure regioselectivity and high yield.
Applications
This compound is widely used in organic synthesis as an intermediate for:
-
Pharmaceutical Development: It serves as a precursor for synthesizing bioactive molecules.
-
Polymer Chemistry: Its ester groups make it suitable for polymerization reactions.
-
Agricultural Chemistry: It is used in the synthesis of agrochemicals.
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate.
NMR Data:
-
-NMR: Chemical shifts for protons on the pyran ring and ester groups.
-
-NMR: Signals corresponding to the carbon atoms in the pyran ring and ester functionalities.
IR Data:
-
Strong absorption bands near 1740 cm (C=O stretching of esters).
-
Bands at ~1200 cm indicating C-O stretching.
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.19 g/mol |
| Exact Mass | 200.06847 g/mol |
| Key Functional Groups | Ester (-COOCH3), Dihydropyran Ring |
| Applications | Pharmaceuticals, Polymers, Agrochemicals |
| Spectroscopic Characterization | NMR (, ), IR |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume